Pladienolid B

Übersicht

Beschreibung

Pladienolid B ist ein Naturstoff, der von dem bakteriellen Stamm Streptomyces platensis MER-11107 produziert wird, einem grampositiven Bakterium, das in Japan aus dem Boden isoliert wurde . Diese Verbindung hat aufgrund ihrer potenziellen Antikrebswirkungen großes Interesse geweckt. This compound bindet bekanntermaßen an den SF3B-Komplex im U2-kleinen nuklearen Ribonukleoprotein im menschlichen Spleißosom und hemmt so das Prä-mRNA-Spleißen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird über den Polyketid-Synthase-Typ-I-Weg synthetisiert, der vom Fettsäure-Synthase-Weg abgeleitet ist . Die Synthese beginnt mit der Beladung von Propionyl-CoA durch eine Acyltransferase auf das aktivierte Acyl-Carrier-Protein. Das Molekül wird dann zehnmal, jedes Mal um zwei Kohlenstoffeinheiten, durch iterative Polyketid-Synthase verlängert . Zu den Modifikationen nach der Polyketid-Synthase gehören die Addition einer Acetylgruppe an Kohlenstoff 7 durch Acetyltransferase und die Addition einer Hydroxylgruppe an Kohlenstoff 6 durch ein P450-Enzym .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Überexpression des wegspezifischen Aktivators PldR im domestizierten Laborstamm Streptomyces platensis AS6200 . Dies führt zur Anhäufung und Isolierung von Zwischen- oder Nebenprodukten der Pladienolid-B-Biosynthese .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Addition einer Hydroxylgruppe an Kohlenstoff 6 durch ein P450-Enzym.

Epoxidierung: Die Addition einer Epoxidgruppe zwischen Kohlenstoff 18 und 19 durch P450 II.

Häufig verwendete Reagenzien in diesen Reaktionen sind Acetyltransferase und P450-Enzyme . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind die hydroxylierte und epoxidierte Form von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: This compound hat sich als potenzielles Antikrebsmittel erwiesen, indem es den SF3B-Komplex im Spleißosom hemmt, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt

Industrie: Es wird bei der Herstellung neuer Pladienolid-Analoga mit verbesserter Bioaktivität verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den SF3B-Komplex im U2-kleinen nuklearen Ribonukleoprotein im menschlichen Spleißosom bindet . Diese Bindung hemmt die Fähigkeit des Spleißosoms, Prä-mRNA korrekt zusammenzusetzen und zu verarbeiten, was zur Anhäufung von ungespleißter mRNA und anschließender Zellzyklusarrest und Apoptose führt .

Wissenschaftliche Forschungsanwendungen

Pladienolide B has several scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and tailoring reactions.

Medicine: Pladienolide B has shown potential as an anti-cancer agent by inhibiting the SF3B complex in the spliceosome, leading to cell cycle arrest and apoptosis in cancer cells

Industry: It is used in the production of novel pladienolide analogues with enhanced bioactivity.

Wirkmechanismus

Target of Action

Pladienolide B is a molecule of interest due to its potential anti-cancer properties. Its primary targets are the SF3B complex and the U2 snRNP (small nuclear ribonuclear protein) in the human spliceosome . These targets play a crucial role in the splicing of pre-mRNA into functional mRNA, a critical step in eukaryotic gene expression .

Mode of Action

Pladienolide B acts as a mRNA splicing inhibitor . It directly targets the spliceosome-associated 130 (SAP130), inhibits the splicing factor 3B subunit (SF3B1), and impairs the U2 small nuclear ribonucleoprotein (U2 snRNP) interaction with pre-mRNA . This interaction results in a decrease in splicing capacity by up to 75% in vitro .

Biochemical Pathways

The action of Pladienolide B affects the AKT/mTOR/ß-catenin pathways . The inhibition of these pathways is associated with a reduction in cell proliferation, migration, and tumor initiation, as well as an increase in apoptosis . Moreover, Pladienolide B induces an imbalance in the splicing of BCL2L1 , a gene involved in the regulation of cell death.

Result of Action

Pladienolide B significantly decreases the viability and proliferation of cancer cells in a time, dose, administration schedule, and cell line-dependent manner . It induces cell death, mainly by apoptosis, and causes cell cycle arrest in the G0/G1 phase . The observed cytotoxic effect is independent of the spliceosome mutations .

Biochemische Analyse

Biochemical Properties

Pladienolide B plays a crucial role in biochemical reactions by targeting the spliceosome. It specifically interacts with spliceosome-associated proteins, such as splicing factor 3B subunit 1 (SF3B1) and SAP130. By binding to these proteins, pladienolide B disrupts the proper assembly of the spliceosome, leading to the inhibition of pre-mRNA splicing. This interaction ultimately results in cell cycle arrest and apoptosis in certain cell types .

Cellular Effects

Pladienolide B exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting pre-mRNA splicing, which affects gene expression and cellular metabolism. In cancer cells, pladienolide B induces apoptosis by disrupting the splicing of key regulatory genes. Additionally, it has been shown to impact cell signaling pathways, leading to altered cellular responses and reduced proliferation .

Molecular Mechanism

The molecular mechanism of pladienolide B involves its binding interactions with spliceosome components. By binding to SF3B1 and SAP130, pladienolide B prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cell cycle arrest. Pladienolide B also affects gene expression by altering the splicing of specific genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pladienolide B have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Long-term studies have shown that pladienolide B can induce sustained effects on cellular function, including prolonged inhibition of splicing and persistent cell cycle arrest. These temporal effects highlight the importance of considering the stability and degradation of pladienolide B in experimental designs .

Dosage Effects in Animal Models

The effects of pladienolide B vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on splicing and induces apoptosis in cancer cells. At higher doses, pladienolide B can cause toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. These dosage-dependent effects underscore the need for careful optimization of pladienolide B dosages in therapeutic applications .

Metabolic Pathways

Pladienolide B is involved in specific metabolic pathways, particularly those related to pre-mRNA splicing. It interacts with enzymes and cofactors involved in the splicing process, such as SF3B1 and SAP130. By inhibiting these enzymes, pladienolide B disrupts the normal splicing of pre-mRNA, leading to altered metabolic flux and changes in metabolite levels. These effects on metabolic pathways contribute to the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, pladienolide B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Pladienolide B can accumulate in certain cellular compartments, where it exerts its inhibitory effects on the spliceosome. The transport and distribution of pladienolide B are critical factors in determining its efficacy and specificity in different cell types .

Subcellular Localization

Pladienolide B exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of pladienolide B is essential for its interaction with spliceosome components and subsequent inhibition of pre-mRNA splicing. Understanding the subcellular distribution of pladienolide B provides insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pladienolide B is synthesized through the polyketide synthase type I pathway, which is derived from the fatty acid synthase pathway . The synthesis begins with acyl transferase loading propionyl CoA onto the activated acyl carrier protein. The molecule is then extended ten times, each time by two carbon units, by iterative polyketide synthase . Post-polyketide synthase modifications include the addition of an acetyl group to carbon 7 by acetyl-transferase, and the addition of a hydroxyl group on carbon 6 by a P450 enzyme .

Industrial Production Methods

Industrial production of Pladienolide B involves the overexpression of the pathway-specific activator PldR in the domesticated lab strain Streptomyces platensis AS6200 . This leads to the accumulation and isolation of intermediate or shunt metabolites of Pladienolide B biosynthesis .

Analyse Chemischer Reaktionen

Pladienolide B undergoes various chemical reactions, including:

Oxidation: The addition of a hydroxyl group on carbon 6 by a P450 enzyme.

Epoxidation: The addition of an epoxide group between carbons 18 and 19 by P450 II.

Common reagents used in these reactions include acetyl-transferase and P450 enzymes . Major products formed from these reactions include the hydroxylated and epoxidized forms of Pladienolide B .

Vergleich Mit ähnlichen Verbindungen

Pladienolid B gehört zu einer Familie bakterieller Polyketid-Naturstoffe, die die Assemblierung des Spleißosoms beeinträchtigen. Zu den ähnlichen Verbindungen gehören:

Spliceostatin A: Abgeleitet von Burkholderia-Arten, zielt es ebenfalls auf das Spleißosom ab, hat aber ein anderes strukturelles Gerüst.

This compound ist einzigartig aufgrund seiner spezifischen Bindung an den SF3B-Komplex und seiner potenten Antikrebsaktivität .

Eigenschaften

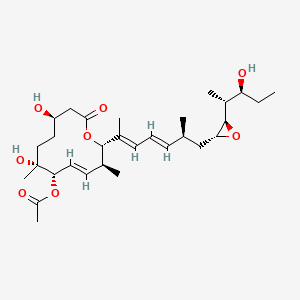

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

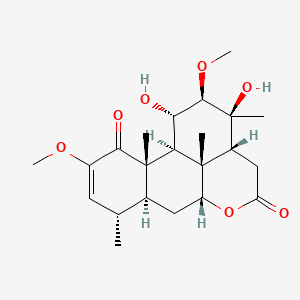

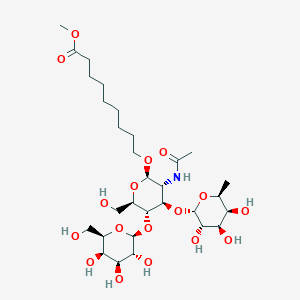

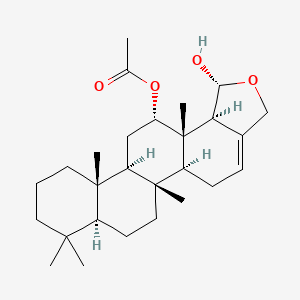

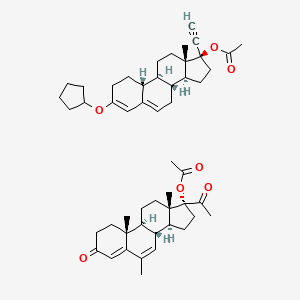

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)

![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)